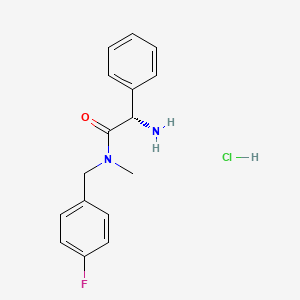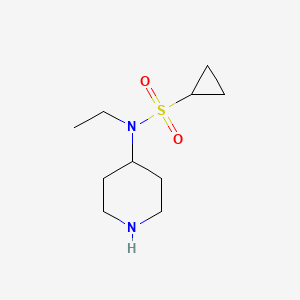
2-Chloro-3-methylisonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methylisonicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group at the second position and a methyl group at the third position on the isonicotinohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylisonicotinohydrazide typically involves the reaction of 2-chloro-3-methylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-Chloro-3-methylisonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-Chloro-3-methylisonicotinohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-methylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties.
相似化合物的比较
2-Chloro-3-methylisonicotinohydrazide can be compared with other similar compounds, such as:
Isonicotinohydrazide: While both compounds share a similar backbone, the presence of the chloro and methyl groups in this compound imparts unique chemical properties.
2-Chloroisonicotinohydrazide: This compound lacks the methyl group, which can affect its reactivity and biological activity.
3-Methylisonicotinohydrazide: The absence of the chloro group in this compound can lead to different chemical and biological properties.
The unique combination of the chloro and methyl groups in this compound makes it distinct from these similar compounds, contributing to its specific applications and effects.
属性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
2-chloro-3-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-5(7(12)11-9)2-3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12) |
InChI 键 |
JXLRZDZVKNYDJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1Cl)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


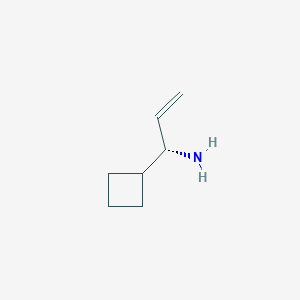

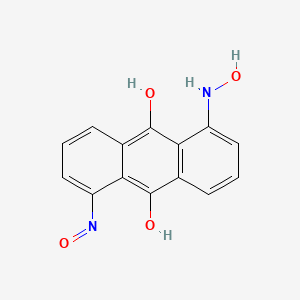
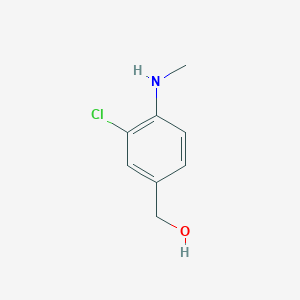


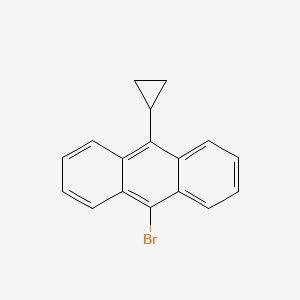
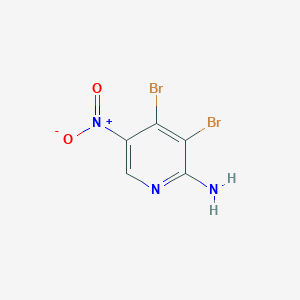
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
